(4-chloro-1H-pyrazol-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone
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Overview
Description
- The compound consists of two fused heterocyclic rings: a pyrazole ring (1H-pyrazol-3-yl) and an indole ring (2,3-dihydro-1H-indol-1-yl).
- It is a white or colorless solid, highly soluble in water and polar solvents.
- Imidazole derivatives, like this compound, play a crucial role in drug development due to their diverse chemical and biological properties .
Preparation Methods
Industrial Production: Specific industrial methods for this compound are not widely documented, but laboratory-scale synthesis provides a foundation for further development.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction with hydrazine hydrate or oxidation with hydrogen peroxide.
Major Products: The products formed will vary based on the reaction type. Detailed mechanistic studies are essential to identify major products.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities (antibacterial, antitumor, etc.).
Medicine: May serve as a lead compound for drug development.
Industry: Limited information on industrial applications, but its versatility suggests potential.
Mechanism of Action
Targets: The compound likely interacts with specific cellular receptors or enzymes.
Pathways: Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Uniqueness: Compare this compound to related structures, emphasizing its distinct features.
Similar Compounds: Explore other pyrazole or indole derivatives with similar properties.
Properties
Molecular Formula |
C12H10ClN3O |
---|---|
Molecular Weight |
247.68 g/mol |
IUPAC Name |
(4-chloro-1H-pyrazol-5-yl)-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C12H10ClN3O/c13-9-7-14-15-11(9)12(17)16-6-5-8-3-1-2-4-10(8)16/h1-4,7H,5-6H2,(H,14,15) |
InChI Key |
BTHMEBKZLFHZBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C(C=NN3)Cl |
Origin of Product |
United States |
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